Stilbamidine dihydrochloride
Overview
Description
Stilbamidine dihydrochloride is a diamidine compound derived from stilbene. It is primarily used in the form of its crystalline isethionate salt for treating various fungal infections. This compound has been known for its antifungal, antiprotozoal, and antibacterial properties, making it a valuable agent in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stilbamidine dihydrochloride is synthesized through a series of chemical reactions involving stilbene as the starting material. The synthesis typically involves the following steps:
Formation of Stilbene: Stilbene is synthesized through the dehydrogenation of bibenzyl.
Amidination: The stilbene undergoes amidination to form stilbamidine.
Formation of Dihydrochloride Salt: Stilbamidine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is then crystallized and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Stilbamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of stilbamidine, which can have different biological and chemical properties .
Scientific Research Applications
Stilbamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential in treating fungal infections, protozoal diseases, and certain types of cancer.
Industry: Utilized in the development of antifungal agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of stilbamidine dihydrochloride involves its interaction with nucleic acids, primarily DNA. It binds to the DNA of pathogens, inhibiting their replication and transcription processes. This leads to the disruption of cellular functions and ultimately the death of the pathogen. The compound also affects the lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .
Comparison with Similar Compounds
Pentamidine: Another diamidine compound with similar antifungal and antiprotozoal properties.
Propamidine: Known for its antibacterial and antifungal activities.
Hydroxystilbamidine: A derivative of stilbamidine with similar biological properties but lower toxicity.
Uniqueness: Stilbamidine dihydrochloride is unique due to its high affinity for DNA and its ability to disrupt cellular processes in a wide range of pathogens. Its effectiveness in treating fungal infections and protozoal diseases, along with its relatively lower toxicity compared to other similar compounds, makes it a valuable agent in medical research and treatment .
Properties
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYRSDXFXLJIV-SEPHDYHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
122-06-5 (Parent) | |
Record name | Stilbamidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-63-3 | |
Record name | Stilbamidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STILBAMIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102Z61E52U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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